3-Chloropiperidin-2-one
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Overview
Description
3-Chloropiperidin-2-one is a heterocyclic organic compound with the molecular formula C5H8ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropiperidin-2-one can be synthesized through several methods. One common approach involves the chlorination of piperidin-2-one. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the cyclization of amino alcohols using SOCl2, which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. The use of efficient chlorinating agents and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropiperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form piperidin-2-one derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) under mild conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido-piperidinones or cyano-piperidinones.
Reduction Products: Reduced derivatives of piperidin-2-one.
Scientific Research Applications
3-Chloropiperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds.
Medicine: It is a precursor in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloropiperidin-2-one involves its reactivity as an electrophile. The chlorine atom can be displaced by nucleophiles, forming various derivatives. In medicinal chemistry, its derivatives can interact with biological targets, such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Chloropiperidin-2-one
- 4-Chloropiperidin-2-one
- 3-Bromopiperidin-2-one
Comparison: 3-Chloropiperidin-2-one is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and biological activities .
Properties
Molecular Formula |
C5H8ClNO |
---|---|
Molecular Weight |
133.57 g/mol |
IUPAC Name |
3-chloropiperidin-2-one |
InChI |
InChI=1S/C5H8ClNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8) |
InChI Key |
PAZWVXFBGNCTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)Cl |
Origin of Product |
United States |
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